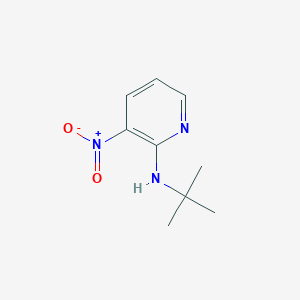

N-tert-butyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality N-tert-butyl-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLKGHCNQATLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259381 | |

| Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-45-2 | |

| Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79371-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of N-tert-butyl-3-nitropyridin-2-amine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of N-tert-butyl-3-nitropyridin-2-amine

Introduction

N-tert-butyl-3-nitropyridin-2-amine is a substituted nitropyridine that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a sterically hindering tert-butyl group adjacent to an amino functionality and an electron-withdrawing nitro group on the pyridine core, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

N-tert-butyl-3-nitropyridin-2-amine is a multifaceted molecule with a defined set of properties that are crucial for its application in chemical synthesis.

IUPAC Name: N-tert-butyl-3-nitropyridin-2-amine Molecular Formula: C₉H₁₃N₃O₂ Molecular Weight: 195.22 g/mol CAS Number: 79371-45-2

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 54-58 °C | [1] |

| Boiling Point | 260.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethyl acetate. | [2] |

Synthesis of N-tert-butyl-3-nitropyridin-2-amine

The primary and most efficient route to N-tert-butyl-3-nitropyridin-2-amine is through the nucleophilic aromatic substitution (SNA) of 2-chloro-3-nitropyridine with tert-butylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for substitution. A notable patented method achieves a high yield of 73% utilizing N-methyl-2-pyrrolidone (NMP) as the solvent.[2]

Reaction Scheme

Caption: Synthesis of N-tert-butyl-3-nitropyridin-2-amine.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-nitropyridine

-

tert-Butylamine

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add anhydrous N-methyl-2-pyrrolidone (NMP) to dissolve the starting material.

-

To the stirred solution, add tert-butylamine (1.1-1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

A thorough analysis using various spectroscopic techniques is essential to confirm the structure and purity of N-tert-butyl-3-nitropyridin-2-amine.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that confirm the presence of both the tert-butyl group and the substituted pyridine ring.

-

~8.20 ppm (br s, 1H): This broad singlet corresponds to the amine proton (-NH). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak will disappear upon D₂O exchange.[2]

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants being indicative of the 2,3-disubstitution pattern.

-

~1.51 ppm (s, 9H): A sharp singlet integrating to nine protons is characteristic of the magnetically equivalent protons of the tert-butyl group.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation by showing the unique carbon environments within the molecule.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

-

tert-Butyl Carbons: The spectrum will show a quaternary carbon and a single signal for the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

-

~3350-3310 cm⁻¹: A single, sharp to medium absorption band in this region is characteristic of the N-H stretch of a secondary amine.[3]

-

~1520 and 1350 cm⁻¹: Two strong absorption bands are indicative of the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[2]

-

~1335-1250 cm⁻¹: A strong band in this region corresponds to the C-N stretching of the aromatic amine.[3]

-

Aromatic C-H and C=N stretches: These will also be present, confirming the pyridine ring structure.[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak at an m/z of approximately 195.1164, corresponding to the molecular formula C₉H₁₃N₃O₂.[2]

-

Fragmentation: A common fragmentation pathway for amines is the alpha-cleavage. For N-tert-butyl-3-nitropyridin-2-amine, this could involve the loss of a methyl radical (CH₃•) from the tert-butyl group to form a stable cation. The odd number of nitrogen atoms results in an odd nominal molecular weight, which is a useful characteristic in mass spectral analysis.[4][5][6]

Chemical Reactivity and Applications

The chemical behavior of N-tert-butyl-3-nitropyridin-2-amine is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas, or iron in acidic media.[2] This transformation opens up pathways to synthesize various diamino-pyridines, which are valuable precursors for heterocyclic compounds.

Caption: Reduction of the nitro group.

Further Aromatic Substitution

While the pyridine ring is generally electron-deficient, the presence of the amino group can direct further electrophilic aromatic substitution, although the nitro group is strongly deactivating. Conversely, the molecule can participate in further nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Materials Science

Nitropyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[2] N-tert-butyl-3-nitropyridin-2-amine serves as a key scaffold for the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy. The presence of the tert-butyl group can enhance the solubility and metabolic stability of derivative compounds, which is advantageous in drug design. In materials science, the unique electronic properties of nitropyridines make them interesting candidates for the development of novel functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for N-tert-butyl-3-nitropyridin-2-amine is not widely available, information from related compounds suggests that it should be handled with care.

-

General Hazards: Similar nitroaromatic compounds and amines can be toxic if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The starting material, tert-butylamine, is a flammable liquid and is harmful if swallowed or inhaled, causing severe skin burns and eye damage.[7] Therefore, appropriate precautions must be taken during the synthesis.

Conclusion

N-tert-butyl-3-nitropyridin-2-amine is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations. The detailed spectroscopic data and reactivity profile presented in this guide provide a solid foundation for its use in advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. As with all chemical reagents, it should be handled with appropriate safety precautions.

References

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link] (Note: A representative, non-functional YouTube link is provided as the original may not be stable. The content reflects general knowledge on amine fragmentation).

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

N-tert-butyl-3-nitropyridin-2-amine mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of N-tert-butyl-3-nitropyridin-2-amine

Authored by a Senior Application Scientist

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a heterocyclic compound belonging to the nitropyridine class, a group of molecules recognized for their diverse biological activities and potential therapeutic applications.[1][2] While direct, in-depth mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural features—a pyridine ring substituted with a nitro group, a primary amine, and a bulky tert-butyl group—provide a strong basis for formulating well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes evidence from structurally related nitropyridine analogues to propose several plausible mechanisms through which N-tert-butyl-3-nitropyridin-2-amine may exert its biological effects, with a primary focus on its potential as an anticancer and antimicrobial agent. For each putative mechanism, we will delve into the underlying biological rationale and provide detailed, field-proven experimental protocols to enable researchers to investigate these hypotheses.

Introduction to N-tert-butyl-3-nitropyridin-2-amine and the Nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The introduction of a nitro group onto this ring, creating a nitropyridine, significantly alters its electronic properties and reactivity, making it a versatile intermediate for synthesis and a pharmacologically active moiety.[3] Nitropyridine derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2]

N-tert-butyl-3-nitropyridin-2-amine incorporates several key features:

-

The 3-nitro group is a strong electron-withdrawing group, which can render the pyridine ring susceptible to nucleophilic attack and can be metabolically reduced to form reactive intermediates.

-

The 2-amino group provides a site for hydrogen bonding and further chemical modification.

-

The N-tert-butyl group is a bulky, lipophilic substituent that enhances solubility and stability, and can influence binding to molecular targets through steric interactions.[1]

This guide will explore the most probable mechanisms of action for this compound, categorized into its potential anticancer and antimicrobial effects.

Putative Anticancer Mechanisms of Action

The search for novel anticancer agents is relentless, and nitropyridines have emerged as a promising class of compounds. Based on the literature for analogous structures, we propose three primary putative mechanisms for the anticancer activity of N-tert-butyl-3-nitropyridin-2-amine.

Inhibition of the Thioredoxin System

Expertise & Experience: The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a critical antioxidant system in mammalian cells.[4] Many cancer cells exhibit high levels of reactive oxygen species (ROS) and, consequently, upregulate antioxidant systems like the Trx system to survive and proliferate.[5] Therefore, inhibiting TrxR is a promising strategy for anticancer therapy, as it can lead to an overwhelming accumulation of oxidative stress and trigger apoptosis in cancer cells. Several nitropyridine compounds have been identified as inhibitors of cytosolic thioredoxin reductase 1 (TXNRD1).[2]

Proposed Mechanism: N-tert-butyl-3-nitropyridin-2-amine is hypothesized to act as an inhibitor of TrxR. The electrophilic nature of the nitro-substituted pyridine ring may allow it to interact with the nucleophilic selenocysteine residue in the active site of TrxR, leading to either reversible or irreversible inhibition of the enzyme. This inhibition would disrupt the cellular redox balance, leading to increased ROS levels and subsequent induction of apoptosis.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.1.1: In Vitro Thioredoxin Reductase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of N-tert-butyl-3-nitropyridin-2-amine on purified TrxR enzyme activity.

-

Materials: Purified recombinant human TrxR1, NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4), N-tert-butyl-3-nitropyridin-2-amine stock solution in DMSO, positive control inhibitor (e.g., Auranofin).

-

Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH (e.g., 0.2 mM), and varying concentrations of N-tert-butyl-3-nitropyridin-2-amine (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control. b. Add purified TrxR1 (e.g., 20 nM) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the substrate, DTNB (e.g., 1 mM). d. Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength. e. Calculate the initial reaction rates and determine the IC50 value for the compound.

-

Validation: The inclusion of a known TrxR inhibitor like Auranofin provides a positive control to validate the assay's performance. A dose-dependent decrease in enzyme activity with increasing concentrations of the test compound would support this mechanism.

Disruption of Microtubule Dynamics

Expertise & Experience: Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape.[6] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. They can either stabilize (like taxanes) or destabilize (like vinca alkaloids and colchicine) microtubules, ultimately leading to mitotic arrest and apoptosis. A very recent study has identified 3-nitropyridine analogues as a novel class of microtubule-destabilizing agents that bind to the colchicine site on tubulin.[6]

Proposed Mechanism: N-tert-butyl-3-nitropyridin-2-amine, sharing the core 3-nitropyridine scaffold, is hypothesized to bind to the colchicine-binding site of β-tubulin. This interaction would inhibit tubulin polymerization into microtubules. The disruption of microtubule formation would activate the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.2.1: In Vitro Tubulin Polymerization Assay

-

Objective: To assess the direct effect of N-tert-butyl-3-nitropyridin-2-amine on the polymerization of purified tubulin.

-

Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP (1 mM), N-tert-butyl-3-nitropyridin-2-amine, positive controls (e.g., colchicine for inhibition, paclitaxel for enhancement), fluorescence spectrophotometer.

-

Procedure: a. In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the test compound. b. Chill the plate and tubulin solution on ice. c. Add the tubulin solution (e.g., 3 mg/mL) to each well. d. Place the plate in a fluorescence spectrophotometer pre-warmed to 37°C. e. Monitor the increase in fluorescence (or light scatter at 340 nm) over time. Polymerization of tubulin into microtubules causes an increase in light scatter. f. Analyze the polymerization curves (rate and extent of polymerization) to determine the effect of the compound.

-

Validation: The inclusion of both a known inhibitor (colchicine) and a known stabilizer (paclitaxel) will validate the assay's ability to detect modulation of tubulin polymerization in either direction.

Kinase Inhibition

Expertise & Experience: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Nitropyridine scaffolds have been successfully utilized to develop potent inhibitors for various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase 3 (GSK3), and monopolar spindle 1 (MPS1).[2][7] In some cases, the chloro-nitropyridine moiety has been shown to act as a "warhead" to form covalent bonds with cysteine residues in the kinase hinge region.[7]

Proposed Mechanism: N-tert-butyl-3-nitropyridin-2-amine may act as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The aminopyridine core can form key hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The tert-butyl and nitro groups would occupy adjacent hydrophobic and specific pockets, respectively, conferring potency and selectivity. While the 2-amino group is less reactive than a chloro group, the overall electronic properties could still favor binding to specific kinases.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.3.1: Kinase Panel Screening

-

Objective: To identify potential kinase targets of N-tert-butyl-3-nitropyridin-2-amine.

-

Materials: A commercial kinase screening service (e.g., Eurofins, Promega) is typically used for broad profiling. This provides access to a large panel of purified, active kinases.

-

Procedure: a. Submit the compound to the screening service. b. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of dozens or hundreds of kinases. c. The service will perform in vitro kinase activity assays (often based on measuring the phosphorylation of a substrate, using methods like ADP-Glo™, Z'-LYTE™, or mobility shift assays). d. The results are reported as percent inhibition relative to a vehicle control.

-

Validation and Follow-up: a. "Hits" (kinases inhibited by >50% or a similar threshold) are validated by determining the IC50 value in a dose-response experiment. b. Cellular assays (e.g., Western blotting to check for inhibition of substrate phosphorylation in treated cells) are then crucial to confirm that the compound inhibits the target kinase in a biological context.

Putative Antimicrobial Mechanisms of Action

The nitropyridine moiety is also found in compounds with antimicrobial properties. The mechanisms often involve processes unique to microbial cells.

Reductive Activation to Cytotoxic Intermediates

Expertise & Experience: Many nitroaromatic compounds, such as the antibiotic metronidazole, are prodrugs that require reductive activation within the target microbe.[8] Anaerobic or microaerophilic bacteria possess low-redox-potential electron transfer proteins (like ferredoxin) that can efficiently reduce the nitro group. This reduction generates a spectrum of highly reactive intermediates, including nitroso and hydroxylamino species, as well as nitro radical anions, which can damage DNA, proteins, and other macromolecules, leading to cell death.[8]

Proposed Mechanism: N-tert-butyl-3-nitropyridin-2-amine is hypothesized to enter bacterial cells and undergo reductive activation of its 3-nitro group by bacterial nitroreductases. The resulting reactive nitrogen species would cause widespread, non-specific damage to cellular components, leading to a bactericidal effect. This mechanism would likely be most effective against anaerobic or microaerophilic bacteria that have the necessary enzymatic machinery for this activation.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) under Aerobic vs. Anaerobic Conditions

-

Objective: To determine if the antimicrobial activity of N-tert-butyl-3-nitropyridin-2-amine is enhanced under anaerobic conditions, which would support a reductive activation mechanism.

-

Materials: Target bacterial strains (e.g., a facultative anaerobe like E. coli and an obligate anaerobe like Bacteroides fragilis), appropriate growth media (e.g., Mueller-Hinton broth), 96-well plates, anaerobic chamber or gas-pack system, aerobic incubator.

-

Procedure: a. Prepare serial dilutions of the test compound in growth media in two separate 96-well plates. b. Inoculate the wells with a standardized suspension of the test bacteria. c. Incubate one plate under standard aerobic conditions (37°C) and the other plate under strict anaerobic conditions (37°C). d. After 18-24 hours (or longer for anaerobes), determine the MIC for each condition by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

-

Validation: A significantly lower MIC (e.g., ≥4-fold) under anaerobic conditions compared to aerobic conditions for the same organism would strongly suggest that reductive activation is required for its antimicrobial activity. Including metronidazole as a positive control will validate the experimental setup.

Summary and Future Directions

N-tert-butyl-3-nitropyridin-2-amine is a compound of significant interest due to its nitropyridine scaffold. While its precise mechanism of action remains to be elucidated, strong evidence from related compounds allows for the formulation of several testable hypotheses. As an anticancer agent, it may function by inhibiting the thioredoxin system, disrupting microtubule dynamics, or inhibiting key protein kinases. As an antimicrobial agent, its activity may stem from reductive activation into cytotoxic species.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these putative mechanisms. A multi-faceted approach, combining in vitro biochemical assays, cell-based functional assays, and structural biology, will be essential to definitively characterize the mechanism of action of N-tert-butyl-3-nitropyridin-2-amine and unlock its full therapeutic potential.

References

-

Gandin, V., & Fernandes, A. P. (2015). The Thioredoxin System as a Promising Target for Cancer Therapy. Frontiers in Oncology, 5, 154. Available from: [Link]

-

Kaur, H., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. Available from: [Link]

-

Lamoral-Theys, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0293976.[6]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 365.[2]

- Floyd, R. A., & Hensley, K. (2002). Nitrone-based therapeutics for neurodegenerative diseases: a spin-trapping approach. Free Radical Biology and Medicine, 32(8), 669-675.

- Holmgren, A. (1985). Thioredoxin. Annual Review of Biochemistry, 54, 237-271.

-

LookChem. (n.d.). N-(tert-butyl)-3-methylpyridin-2-amine. Available from: [Link]]

-

Collet, J. F., & Messens, J. (2010). Structure, function, and mechanism of thioredoxin proteins. Antioxidants & Redox Signaling, 13(8), 1205-1216.[4]

-

Marcon, J., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3249-3263.[9]

-

Park, W. H. (2013). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. International Journal of Molecular Sciences, 14(7), 14696-14711.[10]

-

Tatton, W. G., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(1), 268-273.[11]

-

Chen, Y., et al. (2011). Antimicrobial Activity and Mechanism of Action of Nu-3, a Protonated Modified Nucleotide. Annals of Clinical Microbiology and Antimicrobials, 10, 1.[12]

- Ghantous, A., et al. (2010). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules, 15(11), 7856-7877.

-

Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.[7]

-

Li, X., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10469-10484.[13]

- He, S., et al. (2025).

- de Vries, J. J., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.

-

Shang, Z., et al. (2020). Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. ACS Chemical Biology, 15(1), 219-228.[14]

-

Nag, S., & Shai, Y. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 184.[8]

-

de Almeida, L. G., et al. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy, 72(5), 1364-1372.[15]

-

Witte, F., et al. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 22(16), 8798.[16]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(21), 5032.[17]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]]

-

Mary, Y. S., & Balachandran, V. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 2192-2204.[18]

Sources

- 1. Buy N-tert-butyl-3-nitropyridin-2-amine | 79371-45-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity and mechanism of action of Nu-3, a protonated modified nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Core Concepts

N-tert-butyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a pivotal building block in modern medicinal and materials chemistry.[1] Its structure, featuring a sterically hindered secondary amine, a potent electron-withdrawing nitro group, and an electron-deficient pyridine core, offers a unique combination of stability and reactivity. The strategic placement of the nitro group ortho to the amine profoundly influences the electronic properties of the heterocyclic system, making this compound an ideal precursor for constructing more complex molecular architectures.[1][2] This guide provides an in-depth analysis of its synthesis, key chemical transformations, and strategic applications, particularly within the drug discovery pipeline, offering researchers and development professionals a comprehensive resource for leveraging its synthetic potential.

Physicochemical & Spectroscopic Profile

The compound's utility is rooted in its distinct molecular structure and properties. The tert-butyl group enhances solubility in organic solvents and provides steric shielding, while the nitropyridine core is the primary driver of its chemical reactivity.[1]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 79371-45-2 | [3][4] |

| Molecular Formula | C₉H₁₃N₃O₂ | [4][5] |

| Molecular Weight | 195.22 g/mol | [5][6] |

| IUPAC Name | N-tert-butyl-3-nitropyridin-2-amine | [5] |

| Synonyms | 2-(tert-Butylamino)-3-nitropyridine, tert-Butyl-(3-nitro-2-pyridyl)amine | [5] |

| Purity | Typically ≥98% | [6] |

Molecular Structure

The structure combines an aromatic pyridine ring, a secondary amine, and a nitro group. This arrangement is fundamental to its reactivity, particularly in nucleophilic substitution and reduction reactions.

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Experimental Protocol: Synthesis

This protocol is based on established methods for the reaction of 2-chloronitropyridines with amines. [7]The progress can be easily monitored by TLC, and the product identity confirmed by MS and NMR.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as ethanol or isopropanol to achieve a concentration of approximately 0.2 M. [7]3. Reagent Addition: Add tert-butylamine (1.2 eq) to the solution at room temperature with stirring. A non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct, though the reaction may proceed without it.

-

Reaction Conditions: Heat the reaction mixture to 80 °C (or reflux) and maintain for 4-8 hours. [7]5. Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product as a solid.

Key Chemical Transformations & Synthetic Utility

The true value of N-tert-butyl-3-nitropyridin-2-amine lies in its potential for subsequent transformations, primarily the reduction of the nitro group to form a versatile diamine intermediate.

Core Reactivity: Nitro Group Reduction

The conversion of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, unlocking pathways to a vast array of heterocyclic scaffolds. [1]This reduction creates N²-tert-butylpyridine-2,3-diamine, a key intermediate for building fused ring systems or for further derivatization.

-

Causality of Method: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. [1]The catalyst provides a surface for the reaction between hydrogen gas and the nitro group, leading to the formation of the amine with water as the only byproduct. Alternative reagents like tin(II) chloride (SnCl₂) in an acidic medium are also effective.

Caption: Key transformation pathway: Reduction of the nitro group.

Protocol: Nitro Group Reduction

-

Reactor Setup: In a hydrogenation vessel, dissolve N-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the diamine product, which can be used directly or purified further if necessary.

Applications in Drug Discovery

Aminopyridine and diaminopyridine cores are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules. [2][8]The ability to rapidly synthesize derivatives from this compound makes it highly valuable.

-

Scaffold for Kinase Inhibitors: The 2,3-diaminopyridine scaffold is a precursor for imidazo[4,5-b]pyridines, which are known to be potent inhibitors of various kinases, a critical class of drug targets. [2]* Building Block for Novel Heterocycles: The vicinal diamine product is primed for condensation reactions with dicarbonyl compounds or other bifunctional reagents to create a wide range of fused heterocyclic systems, such as diazaphenothiazines. [2]* Improved Pharmacokinetics: The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, making it a desirable feature in drug candidates. [1]

Safety & Handling

No specific Safety Data Sheet (SDS) is readily available for N-tert-butyl-3-nitropyridin-2-amine. Therefore, a conservative approach to safety must be adopted based on the known hazards of its precursors and structurally related compounds.

| Hazard Category | Precursor/Related Compound | Recommended Precautions | Source(s) |

| Toxicity | 3-Nitropyridine | Toxic if swallowed, harmful if inhaled or in contact with skin. | [9] |

| Corrosivity | tert-Butylamine | Causes severe skin burns and eye damage. | |

| Irritation | 2-Amino-3-nitropyridine | Causes skin and serious eye irritation; may cause respiratory irritation. | [10] |

| Flammability | tert-Butylamine | Highly flammable liquid and vapor. |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. * Ventilation: Handle the compound and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

N-tert-butyl-3-nitropyridin-2-amine stands out as a synthetically valuable and strategically designed intermediate. Its straightforward synthesis via SNAr chemistry and its capacity for rapid conversion into a versatile diaminopyridine scaffold provide researchers with a reliable tool for accelerating drug discovery and materials science programs. By understanding the causality behind its reactivity and adhering to stringent safety protocols, scientists can effectively harness the potential of this powerful molecular building block to construct novel and impactful chemical entities.

References

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

- Smolecule. (2023). N-tert-butyl-3-nitropyridin-2-amine | 79371-45-2.

- Sigma-Aldrich. 2-Amino-3-nitropyridine 99 | 4214-75-9.

- Patsnap. Preparation method of 2-amino-3-nitro pyridine.

- LookChem. Cas 1235305-63-1, N-(tert-butyl).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.

- Benchchem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - tert-Butylamine.

- SpectraBase. 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Nitropyridine.

- Guidechem. N-tert-Butyl-3-nitropyridin-2-amine 79371-45-2 Hong kong.

- Key Organics. N-tert-Butyl-3-nitropyridin-2-amine | C9H13N3O2.

- Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- CymitQuimica. N-tert-Butyl-3-nitropyridin-2-amine.

- Angene. (2025). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.

- PubChem. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887.

- Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.

- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.

- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production.

Sources

- 1. Buy N-tert-butyl-3-nitropyridin-2-amine | 79371-45-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. spectrabase.com [spectrabase.com]

- 6. N-tert-Butyl-3-nitropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Spectroscopic C.V. of N-tert-butyl-3-nitropyridin-2-amine: A Guide for the Research Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-tert-butyl-3-nitropyridin-2-amine, a versatile building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The unique arrangement of a bulky tert-butyl group, a secondary amine, and an electron-withdrawing nitro group on a pyridine ring gives N-tert-butyl-3-nitropyridin-2-amine distinct spectroscopic features. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation offers definitive proof of structure.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

bgcolor="#F1F3F4";

N1 [label="N", pos="0,1!", color="#EA4335"];

C2 [label="C", pos="-0.87,-0.5!", color="#202124"];

C3 [label="C", pos="0.87,-0.5!", color="#202124"];

C4 [label="C", pos="1.37,-1.8!", color="#202124"];

C5 [label="C", pos="0,-2.5!", color="#202124"];

C6 [label="C", pos="-1.37,-1.8!", color="#202124"];

N_amine [label="NH", pos="-1.9,0.5!", color="#4285F4"];

C_tert [label="C", pos="-3,1.2!", color="#202124"];

CH3_1 [label="CH3", pos="-4,0.5!", color="#5F6368"];

CH3_2 [label="CH3", pos="-3,2.5!", color="#5F6368"];

CH3_3 [label="CH3", pos="-2,1.9!", color="#5F6368"];

N_nitro [label="N+", pos="1.9,0.5!", color="#EA4335"];

O1_nitro [label="O-", pos="2.9,0!", color="#EA4335"];

O2_nitro [label="O-", pos="1.9,1.8!", color="#EA4335"];

N1 -- C2 [color="#34A853"];

C2 -- C3 [color="#34A853"];

C3 -- C4 [color="#34A853"];

C4 -- C5 [color="#34A853"];

C5 -- C6 [color="#34A853"];

C6 -- N1 [color="#34A853"];

C2 -- N_amine [color="#34A853"];

N_amine -- C_tert [color="#34A853"];

C_tert -- CH3_1 [color="#34A853"];

C_tert -- CH3_2 [color="#34A853"];

C_tert -- CH3_3 [color="#34A853"];

C3 -- N_nitro [color="#34A853"];

N_nitro -- O1_nitro [color="#34A853"];

N_nitro -- O2_nitro [color="#34A853"];

}

Caption: Plausible Fragmentation Pathways in Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion (for HRMS) or through a gas chromatograph (GC-MS).

-

Ionization: Electrospray ionization (ESI) is common for HRMS to observe the protonated molecule [M+H]⁺, while electron ionization (EI) is typically used in GC-MS to induce fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of N-tert-butyl-3-nitropyridin-2-amine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy clearly identifies the key functional groups—the secondary amine and the nitro group. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating system for the positive identification and quality control of this important chemical entity.

References

-

University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2019051173A1 - Modulators of smad7 expression.

-

ResearchGate. (2024, September 7). (PDF) NMR Crystallography. Retrieved from [Link]

-

CORE. (n.d.). Electron Paramagnetic Resonance Characterization of Surface Sites in Metal-Organic Frameworks by Nitric Oxide Adsorption. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 19). Deciphering chemical diversity among five variants of Abeliophyllum distichum flowers through metabolomics analysis. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Biosynthesis of phenylphenalenone-type compounds in Haemodoraceae plants and their phytopathological role in the interaction Musa - Mycosphaerella fijiensis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Database on the taxonomical characterisation and potential toxigenic capacities of microorganisms used for the industrial produc. Retrieved from [Link]

- Google Patents. (n.d.). WO2021160993A1 - Production of lentiviral vectors.

An In-depth Technical Guide to the Solubility of N-tert-butyl-3-nitropyridin-2-amine in Organic Solvents

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its solubility profile across a range of organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method, and offer insights into the practical application of this data. This document is intended for researchers, chemists, and formulation scientists engaged in the handling and application of N-tert-butyl-3-nitropyridin-2-amine.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The structure of N-tert-butyl-3-nitropyridin-2-amine (Molecular Formula: C₉H₁₃N₃O₂) offers several clues to its expected solubility.[1]

-

Molecular Structure: The molecule possesses a pyridine ring, an aromatic amine, a nitro group, and a bulky tert-butyl group.[1]

-

Polarity: The nitro group (–NO₂) and the amine group (–NH) introduce significant polarity and hydrogen bonding capabilities. The pyridine nitrogen also contributes to the molecule's polarity.

-

Non-Polar Character: The tert-butyl group is non-polar and sterically hindering. This, along with the aromatic ring, contributes to its affinity for less polar solvents.

-

Hydrogen Bonding: The secondary amine is a hydrogen bond donor, while the nitro group and the pyridine nitrogen are hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding (e.g., alcohols) may be effective.

Based on these features, we can predict that N-tert-butyl-3-nitropyridin-2-amine will exhibit poor solubility in water but will be soluble in various organic solvents.[1] Its solubility is expected to be highest in polar aprotic solvents like DMSO and in certain polar protic solvents, with moderate to low solubility in non-polar solvents.

Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the most widely accepted and robust technique.[3][4] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[5]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

N-tert-butyl-3-nitropyridin-2-amine (solid, high purity)

-

Selected organic solvents (e.g., DMSO, ethyl acetate, methanol, acetonitrile, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid N-tert-butyl-3-nitropyridin-2-amine to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume (e.g., 2 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Allow the mixture to shake for at least 24 hours to ensure that equilibrium is reached.[4][5] A longer period (e.g., 48 hours) may be necessary for some solvent-solute systems.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and let it stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered, saturated solution with the same solvent.

-

Analyze the diluted solutions using a pre-validated HPLC-UV method. A calibration curve should be prepared using known concentrations of N-tert-butyl-3-nitropyridin-2-amine.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if a temperature-solubility profile is required.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the solubility of N-tert-butyl-3-nitropyridin-2-amine in different organic solvents.

Table 1: Solubility of N-tert-butyl-3-nitropyridin-2-amine in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |

| Methanol | 5.1 | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Hexane | 0.1 | Experimental Data | Experimental Data |

Note: The table above is a template. The "Experimental Data" fields should be populated with the results from the protocol described in Section 2.

The relationship between solvent polarity and the measured solubility can be visualized to better understand the dissolution behavior of the compound.

Caption: Factors influencing the solubility of the target compound.

Practical Implications and Conclusion

A thorough understanding of the solubility of N-tert-butyl-3-nitropyridin-2-amine is paramount for its effective utilization in research and development. The data generated through the methodologies outlined in this guide can inform:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble can enhance reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification.

-

Formulation Development: For applications in drug discovery, solubility data is critical for creating stable and bioavailable formulations.[5][6]

This technical guide provides both the theoretical framework and a practical, detailed protocol for the determination of the solubility of N-tert-butyl-3-nitropyridin-2-amine. By following the robust shake-flask method, researchers can generate reliable and reproducible data to support their scientific endeavors.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E9. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2023). Interpreting Solubility. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1235305-63-1, N-(tert-butyl). Retrieved from [Link]

Sources

A Technical Guide to Investigating the Biological Activity of N-tert-butyl-3-nitropyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a substituted aminonitropyridine, a chemical scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively published, its structural motifs—the 2-aminopyridine core and the electron-withdrawing 3-nitro group—suggest a high potential for interaction with various biological targets. This guide outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of its biological activity. We will detail a tiered experimental approach, beginning with in silico profiling and progressing through targeted in vitro screening cascades. The core hypotheses explored are centered on protein kinase inhibition and antimicrobial activity, informed by the known bioactivities of analogous structures. This document serves as a strategic roadmap for elucidating the compound's therapeutic potential, emphasizing rigorous experimental design, data-driven decision-making, and mechanistic exploration.

Introduction and Rationale for Investigation

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The addition of functional groups, such as amino and nitro moieties, dramatically influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules.[2] N-tert-butyl-3-nitropyridin-2-amine incorporates two such critical features:

-

The 2-Aminopyridine Scaffold: This moiety is a well-established pharmacophore in kinase inhibitors.[3] It acts as a bioisostere of the purine scaffold of ATP, enabling competitive binding to the kinase hinge region. Numerous aminopyridine and aminopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, including c-Jun N-terminal kinases (JNK), EGFR, and Cyclin-Dependent Kinases (CDKs), for applications in oncology and inflammatory diseases.[4][5][6][7]

-

The 3-Nitro Group: The strongly electron-withdrawing nitro group significantly modulates the reactivity of the pyridine core.[2] Furthermore, nitropyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][8] The nitro group can be critical for target binding and, in some contexts, can be bioreduced to reactive species, a mechanism exploited in certain antimicrobial agents.

The presence of the N-tert-butyl group may enhance metabolic stability and modulate solubility and lipophilicity, potentially offering favorable pharmacokinetic properties compared to simpler analogs.[9] Given this structural precedent, a systematic investigation is warranted to unlock the potential of N-tert-butyl-3-nitropyridin-2-amine as a novel therapeutic agent.

In Silico Profiling & Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a preliminary in silico and physicochemical assessment provides critical guidance for experimental design.

Rationale: This initial step helps predict potential liabilities, guides formulation strategies for biological assays, and refines hypotheses. For instance, poor predicted aqueous solubility may necessitate the use of specific solvents like DMSO and define the maximum concentration achievable in assays.

Predicted Physicochemical Properties

Computational tools are used to estimate key drug-like properties.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~195.22 g/mol | Falls well within Lipinski's Rule of Five (<500), favoring bioavailability. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Indicates good membrane permeability, but may require optimization to avoid off-target effects. |

| Hydrogen Bond Donors | 1 (Amine N-H) | Contributes to target binding specificity. |

| Hydrogen Bond Acceptors | 4 (Nitro O, Pyridine N) | Provides multiple points for interaction with biological targets. |

| Aqueous Solubility | Low to Moderate | May require solubilizing agents (e.g., DMSO) for in vitro assays. |

Experimental Protocol: Solubility and Stability Assessment

Objective: To experimentally determine the kinetic solubility and chemical stability of the compound in a standard assay buffer (e.g., PBS with 1-2% DMSO).

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution into Phosphate-Buffered Saline (PBS), pH 7.4, to create a range of concentrations (e.g., 200 µM down to 0.1 µM).

-

Incubation: Incubate the dilutions at room temperature and 37°C for a defined period (e.g., 2 and 24 hours).

-

Precipitation Analysis: Analyze samples for precipitation using nephelometry or by centrifuging the samples and measuring the concentration of the supernatant via HPLC-UV.

-

Stability Analysis: Analyze the supernatant from the 37°C incubation by LC-MS to detect any degradation products compared to a t=0 sample.

Trustworthiness: This protocol establishes the practical concentration range for all subsequent biological assays, preventing artifacts caused by compound precipitation.

Core Hypotheses and Tiered Validation Strategy

Based on the structural analysis, we propose two primary hypotheses for the biological activity of N-tert-butyl-3-nitropyridin-2-amine. These will be investigated using a tiered approach to maximize efficiency.

-

Hypothesis A: The compound functions as a protein kinase inhibitor .

-

Hypothesis B: The compound possesses antimicrobial activity .

The validation strategy is designed to move from broad, high-throughput screening to more focused mechanistic studies.

Caption: Tiered workflow for evaluating biological activity.

Experimental Protocols for Validation

Tier 1 Protocol: Protein Kinase Panel Screen

Objective: To identify potential kinase targets by screening the compound against a large, diverse panel of protein kinases.

Rationale: The 2-aminopyridine scaffold is a known "hinge-binding" motif.[3] A broad panel screen is the most efficient method to survey the kinome and identify initial hits without bias toward a specific kinase family.

Methodology (Example using ADP-Glo™ Assay):

-

Compound Preparation: Dispense the test compound into assay plates at a final concentration of 1 µM and 10 µM. Include a DMSO vehicle control and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

-

Kinase Reaction: Add the specific kinase, its corresponding substrate, and ATP to initiate the reaction. Incubate at 30°C for 60 minutes.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes and measure luminescence.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Hits are typically defined as compounds causing >50% inhibition at 1 µM.

Tier 2 Protocol: IC50 Potency Determination

Objective: To quantify the potency of the compound against "hits" identified in the primary screen.

Rationale: An IC50 value (the concentration required to inhibit 50% of enzyme activity) is the standard metric for comparing compound potency and is essential for structure-activity relationship (SAR) studies.

Methodology:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the test compound, typically starting from 100 µM.

-

Assay Performance: Perform the kinase assay (e.g., ADP-Glo™) as described in Tier 1, using the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Trustworthiness: This dose-response analysis confirms the activity is not an artifact of a single high concentration and provides a robust quantitative measure of potency.

Tier 3 Protocol: Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Rationale: In vitro activity does not always translate to cells due to factors like membrane permeability and efflux. This experiment validates that the compound can reach its target in a more biologically relevant system.

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Methodology (Example for a MEK inhibitor):

-

Cell Culture: Plate a relevant cancer cell line (e.g., A375, which has a B-RAF mutation leading to constitutive MEK/ERK pathway activation) and allow cells to adhere.

-

Compound Treatment: Treat cells with increasing concentrations of the test compound (based on the IC50 value) for 2-4 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Analysis: A potent and specific MEK inhibitor will show a dose-dependent decrease in the p-ERK signal while the total ERK signal remains unchanged.

Data Interpretation and Decision Matrix

The progression of the compound to the next stage of development depends on a multi-parameter assessment.

| Parameter | Go (Favorable Outcome) | No-Go (Unfavorable Outcome) |

| Potency (IC50) | < 1 µM in biochemical assay | > 10 µM |

| Cellular Activity | Cellular EC50 within 10-fold of biochemical IC50 | No significant activity at 10 µM |

| Selectivity | >100-fold selective against closely related kinases | Pan-kinase activity or off-target liabilities |

| Cytotoxicity | Therapeutic Index (CC50 / IC50) > 100 | Significant toxicity observed near efficacious dose |

| Antimicrobial (MIC) | < 16 µg/mL against target pathogens | > 64 µg/mL |

A "Go" decision would trigger further studies, including pharmacokinetic profiling in animal models and lead optimization to improve potency and drug-like properties.

Conclusion

N-tert-butyl-3-nitropyridin-2-amine represents a molecule with significant, unexplored potential. Its constituent pharmacophores strongly suggest plausible activity as either a protein kinase inhibitor or an antimicrobial agent. The structured, tiered investigational framework proposed here provides a robust and efficient pathway to test these hypotheses. By progressing from broad screening to detailed mechanistic and cellular studies, this guide outlines the critical steps needed to determine if N-tert-butyl-3-nitropyridin-2-amine can be advanced as a lead compound in a drug discovery program.

References

- Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Retrieved from [Link]

-

PubMed. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Retrieved from [Link]

- I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.

- Smolecule. (2023). Buy N-tert-butyl-3-nitropyridin-2-amine | 79371-45-2.

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

PMC. (n.d.). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Retrieved from [Link]

- OUCI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

-

Semantic Scholar. (n.d.). [PDF] Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

- Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-tert-butyl-3-nitropyridin-2-amine: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-tert-butyl-3-nitropyridin-2-amine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document delves into the historical context of its discovery, detailed synthesis protocols, and its chemical and biological properties, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Significance

N-tert-butyl-3-nitropyridin-2-amine, with the CAS Registry Number 79371-45-2, is a substituted nitropyridine that has emerged as a crucial intermediate in organic synthesis. Its structure, featuring a pyridine ring functionalized with a nitro group at the 3-position and a tert-butylamino group at the 2-position, imparts unique reactivity and properties that are highly sought after in the development of novel bioactive molecules.

The pyridine scaffold is a privileged structure in drug design, present in a significant percentage of FDA-approved drugs. The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a valuable precursor for a wide range of chemical transformations. The bulky tert-butyl group enhances the molecule's solubility and stability, making it an attractive component for generating compound libraries with diverse pharmacological profiles. Nitropyridine derivatives, including N-tert-butyl-3-nitropyridin-2-amine, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1]

Historical Perspective and Discovery

The first documented synthesis of N-tert-butyl-3-nitropyridin-2-amine appeared in the chemical literature in the early 21st century, with initial reports in 2005.[2] Its utility as a versatile synthetic intermediate gained significant traction in the following years. A notable advancement in its preparation was the development of an optimized, scalable synthesis route detailed in patent WO2015/95128.[2] This improved methodology facilitated its broader accessibility and adoption within the research community. The general class of 2-amino-3-nitropyridines, the parent structure of the title compound, has been an area of synthetic interest for a considerable time, with various methods developed for their preparation.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of N-tert-butyl-3-nitropyridin-2-amine is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 79371-45-2 | N/A |

| Molecular Formula | C₉H₁₃N₃O₂ | N/A |

| Molecular Weight | 195.22 g/mol | [5] |

| IUPAC Name | N-tert-butyl-3-nitropyridin-2-amine | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not explicitly reported | N/A |

Spectroscopic Data:

-

¹³C NMR (Solvent: CDCl₃:DMSO=5:1): The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[5]

-

Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.[5]

Synthesis of N-tert-butyl-3-nitropyridin-2-amine: Methodologies and Mechanistic Insights

The primary and most efficient method for the synthesis of N-tert-butyl-3-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electronic properties of the starting material, 2-chloro-3-nitropyridine.

The Nucleophilic Aromatic Substitution (SₙAr) Approach